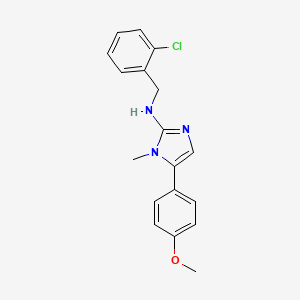![molecular formula C13H6Cl4N4 B15023794 2,4,5-trichloro-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15023794.png)
2,4,5-trichloro-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-TRICHLORO-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyridine ring. Its chemical properties make it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRICHLORO-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Chlorination: Introduction of chlorine atoms into the aromatic ring.
Condensation: Formation of the hydrazone linkage through the reaction of hydrazine derivatives with aldehydes or ketones.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Controlled Temperature and Pressure: Maintaining specific conditions to favor the desired reactions.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
2,4,5-TRICHLORO-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of chlorine atoms with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,4,5-TRICHLORO-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2,4,5-TRICHLORO-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated aromatic structure.
4-Chlorobenzaldehyde: Shares the 4-chlorophenyl group.
Pyridine-3-carbonitrile: Contains the pyridine-3-carbonitrile moiety.
Uniqueness
2,4,5-TRICHLORO-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is unique due to its combination of multiple chlorine atoms, a hydrazone linkage, and a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C13H6Cl4N4 |
|---|---|
分子量 |
360.0 g/mol |
IUPAC 名称 |
2,4,5-trichloro-6-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6Cl4N4/c14-8-3-1-7(2-4-8)6-19-21-13-11(16)10(15)9(5-18)12(17)20-13/h1-4,6H,(H,20,21)/b19-6- |
InChI 键 |
NTMAKPIOXDYYCL-SWNXQHNESA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N\NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023711.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023721.png)
![5-(2-Bromo-5-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023723.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15023737.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15023745.png)

![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023759.png)

![1-[3-(3-Methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023769.png)
![2,2,2-trifluoro-1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023774.png)
![N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15023779.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023784.png)
![(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15023788.png)

